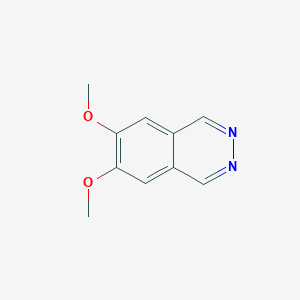

6,7-Dimethoxyphthalazine

Descripción

6,7-Dimethoxyphthalazine is a heterocyclic aromatic compound characterized by a phthalazine core substituted with methoxy groups at the 6- and 7-positions. Its synthesis and pharmacological properties have been explored extensively, particularly in the context of cardiovascular applications. Nomoto et al. demonstrated that derivatives of this compound exhibit potent cardiotonic activity, comparable to the clinically used drug amrinone, making it a candidate for heart failure therapeutics . The methoxy substituents are critical for modulating electronic properties and enhancing binding affinity to cardiac targets, as evidenced by structure-activity relationship (SAR) studies.

Propiedades

Número CAS |

13705-95-8 |

|---|---|

Fórmula molecular |

C10H10N2O2 |

Peso molecular |

190.2 g/mol |

Nombre IUPAC |

6,7-dimethoxyphthalazine |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3 |

Clave InChI |

KRZOYZJHHSOERZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

SMILES canónico |

COC1=C(C=C2C=NN=CC2=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 6,7-dimethoxyphthalazine can be better understood by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues of this compound

Key Observations

Chlorine Substituents: Addition of chlorine (e.g., 1,4-dichloro or 1-chloro derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but could also alter toxicity profiles. Benzylamino Group: The 4-benzylamino substituent in Watanabe et al.'s compound shifts activity to vasorelaxant effects, likely due to steric or electronic modulation of vascular smooth muscle targets .

Physicochemical Properties: The dichloro derivative (259.09 g/mol) has a higher molecular weight than the parent compound, which may influence bioavailability. Its purity (≥95%) and stability are noted in commercial sources . The monochloro derivative (224.64 g/mol) is smaller but lacks detailed pharmacological characterization, highlighting a research gap .

Synthetic Pathways :

- This compound derivatives are synthesized via alkylation/arylation reactions under basic conditions (e.g., NaH in DMF) .

- Chlorinated analogues require selective halogenation steps, often using chlorinating agents like thionyl chloride or PCl₅ under controlled conditions .

Comparison with Non-Phthalazine Analogues

- Its pharmacological profile includes antioxidant and anti-inflammatory effects, suggesting that electron-donating groups (e.g., -OH or -OCH₃) enhance bioactivity across different heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.